molecular formula C10H14N2O2 B2647444 2-[(Oxan-4-yl)methoxy]pyrazine CAS No. 2195878-94-3

2-[(Oxan-4-yl)methoxy]pyrazine

Cat. No.: B2647444
CAS No.: 2195878-94-3
M. Wt: 194.234
InChI Key: YVXPELHDEFPWBF-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methoxy]pyrazine is a chemical compound that belongs to the class of methoxypyrazines. These compounds are known for their distinctive odors, which can be both desirable and undesirable depending on the context. Methoxypyrazines are often found in nature, particularly in certain plants and insects, where they serve various ecological functions .

Future Directions

The future directions for “2-[(Oxan-4-yl)methoxy]pyrazine” and similar compounds could involve further exploration of their synthetic pathways and biological activities . Given the diverse biological activities of pyrazine-based drugs, there’s potential for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-4-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with oxan-4-yl methanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Isobutyl-2-methoxypyrazine (IBMP)
  • 3-Isopropyl-2-methoxypyrazine (IPMP)
  • Pyrazinamide
  • Glipizide
  • Amiloride
  • Thionazine
  • Bortezomib
  • Oltipraz

Comparison: 2-[(Oxan-4-yl)methoxy]pyrazine is unique due to its specific structural features and the presence of the oxan-4-yl group. This distinguishes it from other methoxypyrazines like 3-isobutyl-2-methoxypyrazine and 3-isopropyl-2-methoxypyrazine, which have different alkyl substituents.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-13-6-2-9(1)8-14-10-7-11-3-4-12-10/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXPELHDEFPWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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